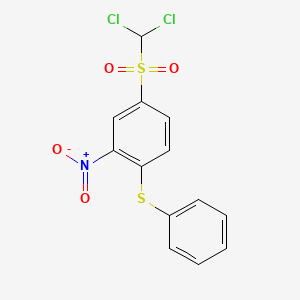
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The phenylsulfanyl group can be introduced through a substitution reaction using a suitable phenylsulfanyl reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: Reducing agents such as hydrogen gas, tin(II) chloride, or iron in acidic conditions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: Amino derivatives of the compound.
Oxidation: Sulfone derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl and phenylsulfanyl groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene
- 4-(Dichloromethanesulfonyl)-2-nitro-1-(methylsulfanyl)benzene
- 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfonyl)benzene
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies .
Eigenschaften
CAS-Nummer |
61497-27-6 |
|---|---|
Molekularformel |
C13H9Cl2NO4S2 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
4-(dichloromethylsulfonyl)-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H9Cl2NO4S2/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H |
InChI-Schlüssel |
ANFHBMMTFXXHAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
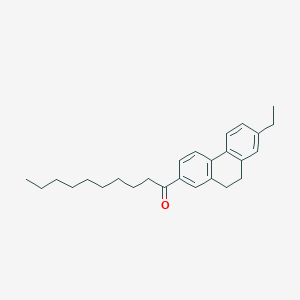
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
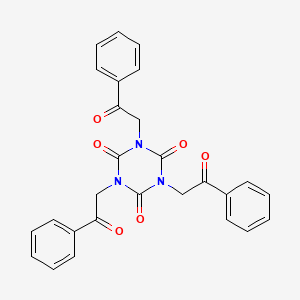
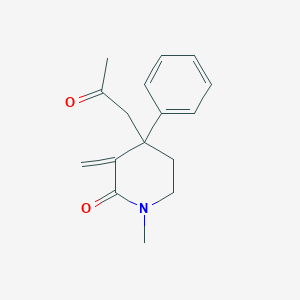
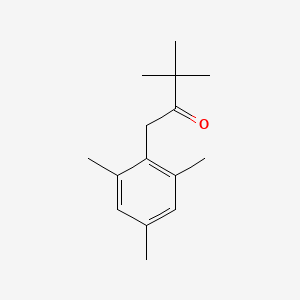
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
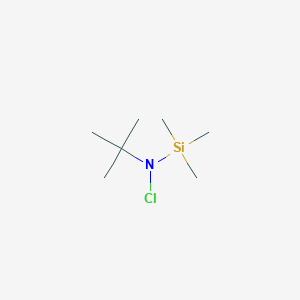
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)

